Acipimox
概要
説明
Acipimox is a niacin derivative used as a hypolipidemic agent. It is used in low doses and may have less marked adverse effects . It reduces triglyceride levels and increases HDL cholesterol .
Molecular Structure Analysis
The molecular structure of Acipimox is C6H6N2O3 . It has a molecular weight of 154.12 .Chemical Reactions Analysis
Acipimox is not known to undergo significant metabolism . It inhibits the production of triglycerides by the liver and the secretion of VLDL, leading indirectly to a modest reduction in LDL and increase in HDL .Physical And Chemical Properties Analysis
Acipimox has a molecular weight of 154.12 and a chemical formula of C6H6N2O3 . It is not bound to blood plasma proteins and is not metabolized .科学的研究の応用
1. Pharmacokinetic Comparison between Normoxia and Hypoxia Acipimox has been used in studies to evaluate its pharmacokinetics under simulated high altitude hypoxia conditions . A sensitive and reliable LC–MS/MS method has been established for the quantitation of acipimox in rat plasma and tissue homogenate . The results indicated that there were significant differences in the main pharmacokinetics parameters of acipimox between normoxic and hypoxic rats .
Lipid Metabolism
Acipimox, a derivative of nicotinic acid, has been used for almost 50 years as a lipid-lowering drug . The target of acipimox is hydroxycarboxylic acid receptor 2 (HCAR2), which can inhibit fat mobilization and lipid synthesis by reducing intracellular cAMP concentrations .
Hypoxia Condition
Under the hypoxia condition, the proliferation of HK2 cells was inhibited with increasing concentrations of acipimox . The results provide important and valuable information for the safety and efficacy of acipimox, which indicated that the dosage of acipimox might be adjusted appropriately during clinical medication in hypoxia .
Cardiac Dysfunction
Acipimox has been studied for its effects on e-cigarette-induced cardiac dysfunction . Mice exposed to e-cigarette (2.4%) had increased circulating levels of inflammatory cytokines and FFAs, which were diminished by acipimox .
DNA Damage
Gene Set Enrichment Analysis revealed that e-cigarette (2.4%) treated mice had gene expression changes in the G2/M DNA damage checkpoint pathway that was normalized by acipimox .
Oxidative Stress
Mice exposed to e-cigarette (2.4%) had increased cardiac Heme oxygenase 1 protein levels and 4-hydroxynonenal (4-HNE). These markers of oxidative stress were decreased by acipimox .
作用機序
Target of Action
Acipimox, a niacin derivative, primarily targets the niacin receptor 1 . This receptor plays a crucial role in the regulation of lipid metabolism, particularly in the inhibition of the enzyme triglyceride lipase .
Mode of Action
Acipimox acts on the niacin receptor 1, inhibiting the enzyme triglyceride lipase . This inhibition reduces the concentration of fatty acids in the blood plasma and their inflow into the liver . As a result, the production of triglycerides by the liver and the secretion of Very Low-Density Lipoprotein (VLDL) are inhibited . This leads indirectly to a modest reduction in Low-Density Lipoprotein (LDL) and an increase in High-Density Lipoprotein (HDL) .
Biochemical Pathways
The primary biochemical pathway affected by Acipimox is the lipid metabolism pathway. By inhibiting triglyceride lipase, Acipimox reduces the production of triglycerides and the secretion of VLDL . This indirectly affects the levels of LDL and HDL in the bloodstream .
Pharmacokinetics
Acipimox exhibits excellent bioavailability, being completely absorbed from the gut . The elimination of Acipimox occurs in two phases: the first phase has a half-life of two hours, and the second phase has a half-life of 12 to 14 hours . The substance is eliminated via the kidney .
Result of Action
The action of Acipimox results in a decrease in the levels of triglycerides and LDL cholesterol, and an increase in the levels of HDL cholesterol . These changes in lipid profile can help manage conditions like hyperlipidemia . Long-term administration of Acipimox is associated with reduced mortality, but unwanted effects limit its clinical use .
Action Environment
The action of Acipimox can be influenced by environmental factors such as hypoxia. A study showed significant differences in the main pharmacokinetic parameters of Acipimox between normoxic and hypoxic rats . This suggests that the dosage of Acipimox might need to be adjusted appropriately during clinical medication in hypoxic conditions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-methyl-4-oxidopyrazin-4-ium-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQOOSBJCLSSEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=[N+]1[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046202 | |
Record name | Acipimox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Acipimox inhibits the production of triglycerides by the liver and the secretion of VLDL, which leads indirectly to a modest reduction in LDL and increase in HDL. | |
Record name | Acipimox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09055 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Acipimox | |
CAS RN |
51037-30-0 | |
Record name | Acipimox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51037-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acipimox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09055 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ACIPIMOX | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759818 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acipimox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acipimox | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.736 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACIPIMOX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9AY9IR2SD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。